4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffold

Medicinal chemistry teams pursuing PDE4 or kinase inhibitors often face inefficient linear syntheses when relying on mono-functional building blocks. This bifunctional 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride solves this by enabling orthogonal, sequential derivatization at C5 (amide formation) and C4 (Suzuki coupling). Key advantages: (1) 85-95% amide coupling conversion without external reagents; (2) validated in >200-analog library syntheses (US7915286); (3) ≥95% purity, argon-packaged to preserve acyl chloride integrity; (4) multi-vendor availability ensures reliable pilot-scale supply (10-100 g).

Molecular Formula C9H7Cl2N3O
Molecular Weight 244.07 g/mol
CAS No. 175201-95-3
Cat. No. B068992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride
CAS175201-95-3
Molecular FormulaC9H7Cl2N3O
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=C(C(=C12)Cl)C(=O)Cl)C
InChIInChI=1S/C9H7Cl2N3O/c1-4-6-7(10)5(8(11)15)3-12-9(6)14(2)13-4/h3H,1-2H3
InChIKeyMSLNFENZAFTHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride Overview


4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 175201-95-3) is a bifunctional heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family. Its molecular architecture incorporates a fused pyrazole-pyridine bicycle with a reactive carbonyl chloride at C5 and a chloro substituent at C4, yielding the molecular formula C₉H₇Cl₂N₃O and a molecular weight of 244.07 g/mol [1]. The compound is supplied as a solid with ≥95% purity and is recommended for storage under inert argon atmosphere . This scaffold is recognized in medicinal chemistry as a key intermediate for constructing PDE4 inhibitors and other kinase-targeted agents, where the orthogonal reactivity of the C4-Cl and C5-COCl groups enables sequential, regioselective derivatization .

Orthogonal reactivity C4-Cl and C5-COCl enable sequential, protecting-group-free derivatization
Direct acylation Acyl chloride supports amide/ester formation without coupling reagents
Lipophilicity context Reported XLogP 2.4 may support drug-like chemical space for lead optimization
Supply profile Argon-packed; multi-vendor availability with ≥95% purity COA

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride: Why Substitution Fails


Generic substitution within the pyrazolo[3,4-b]pyridine-5-carbonyl chloride family is scientifically unsound because the simultaneous presence of the C4 chlorine and C5 carbonyl chloride is architecturally essential for the orthogonal, sequential derivatization strategies employed in PDE4 and kinase inhibitor programs . Removing the 4-chloro substituent (as in CAS 479028-65-4) eliminates a critical synthetic handle for late-stage Suzuki coupling or nucleophilic aromatic substitution, forcing investigators into a linear, less efficient synthetic route . Conversely, replacing the carbonyl chloride with a carboxylic acid (CAS 175201-94-2) requires additional activation steps (e.g., HATU, EDCI) that reduce atom economy and may introduce racemization risks in chiral amine couplings [1]. The specific 1,3-dimethyl substitution pattern also differentiates this compound from 1-ethyl or 1-aryl analogs, which exhibit altered lipophilicity and steric profiles that can shift both reactivity and the drug-likeness of downstream products [2]. These structural distinctions translate into quantifiable differences in synthetic efficiency, intermediate stability, and final compound properties.

Target compound
Potential substitute
Risk context
4-Cl, 1,3-dimethyl-5-COCl
Des-chloro analog (CAS 479028-65-4)
Eliminates C4 diversification handle; forces a single-point linear synthesis
Acyl chloride form
Carboxylic acid analog (CAS 175201-94-2)
Requires activation (HATU/EDCI), may reduce atom economy and introduce racemization risk
1,3-Dimethyl substitution
1-Ethyl or 1-aryl analogs
Altered lipophilicity and steric profile may shift reactivity and downstream drug-likeness

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride: Differentiation Evidence


Orthogonal Reactivity at C4 and C5 Positions

The target compound is uniquely capable of undergoing sequential functionalization without protecting group manipulation: the C5 carbonyl chloride reacts selectively with amines (forming amides) or alcohols (forming esters) under mild basic conditions, while the C4 chloro group remains intact for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution [1]. In contrast, the non-chlorinated analog 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 479028-65-4) possesses only the C5 reactive site, limiting its utility to a single diversification point . This orthogonal reactivity profile has been exploited in patent literature for constructing PDE4 inhibitor libraries, where the C4 position is used to introduce aryl/heteroaryl groups after initial amide bond formation [2].

Orthogonal handles
Class-level inference
2 reactive sites (C4-Cl, C5-COCl) vs 1 (C5-COCl only)
Supports sequential diversification without protecting groups
Utility inferred from PDE4 inhibitor patent library examples
Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffold

Lipophilicity Modulation by 4-Chloro Substitution

The 4-chloro substituent increases the computed lipophilicity of the target compound (XLogP3-AA = 2.4) compared to the des-chloro analog 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (XLogP predicted ≈1.2–1.5 based on the removal of one chlorine atom and attendant molecular weight reduction from 244.07 to 209.63 g/mol) [1]. This ΔXLogP of approximately +0.9 to +1.2 units translates to an estimated ~8–16-fold increase in octanol/water partition coefficient, enhancing membrane permeability of downstream amide/ester products while still maintaining compliance with Lipinski's Rule of 5 [2]. For CNS-targeted PDE4 programs, the moderate lipophilicity of the 4-chloro scaffold positions final compounds in a favorable logD range (2–4) for blood-brain barrier penetration, as evidenced by the physicochemical properties of pyrazolopyridine-based PDE4 inhibitors such as compound 20a [3].

Lipophilicity
Cross-study comparable
XLogP3-AA = 2.4 (vs des-chloro ~1.2–1.5)
Reported balanced lipophilicity may support CNS drug-like space
Computed property; experimental logD may vary
Drug Design ADME Optimization Lipophilic Efficiency

Direct Amide Bond Formation: Acyl Chloride vs. Carboxylic Acid

The C5 carbonyl chloride of the target compound reacts directly with primary and secondary amines to form amides under mild conditions (0–25 °C, 1–2 h in anhydrous DCM or THF with Hunig's base), typically achieving >85% conversion without the need for coupling reagents . In contrast, the corresponding carboxylic acid analog (CAS 175201-94-2) requires activation with reagents such as HATU, EDCI/HOBt, or conversion to a mixed anhydride, adding reagent cost, purification complexity, and potential for epimerization when chiral amines are employed [1]. The acyl chloride also enables direct esterification with alcohols and Friedel-Crafts acylation of electron-rich aromatics—transformations that are not accessible from the free acid without prior activation [2]. This reactivity difference translates to higher step yields and shorter reaction times in library synthesis protocols.

Amide bond formation
Class-level inference
Direct acylation (85–95%) vs acid activation (70–90%, 4–16 h)
Eliminates external coupling reagent in reported protocols
Yields based on class-level heteroaroyl chloride behaviour
Synthetic Efficiency Amide Coupling Reactive Intermediate Handling

Key Intermediate for PDE4 Inhibitor Pharmacophores

The target compound serves as a direct precursor to 4-anilinopyrazolopyridine-5-carboxamides, a validated pharmacophore for phosphodiesterase-4 (PDE4) inhibition . Patent US7915286 (Ranbaxy Laboratories) explicitly describes the use of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride as a key intermediate: the C5-COCl is first reacted with substituted anilines to install the 5-carboxamide, followed by nucleophilic aromatic substitution or Pd-catalyzed amination at C4 to introduce a second aniline or amine moiety [1]. The resulting 4,5-disubstituted pyrazolo[3,4-b]pyridines have demonstrated PDE4B inhibitory activity, with optimized analogs in this series achieving IC₅₀ values in the low nanomolar range (e.g., compound 20a: PDE4B IC₅₀ = 8 nM) [2]. The 4-chloro substituent is not merely a synthetic handle but contributes directly to the binding affinity of final compounds through hydrophobic interactions with the enzyme active site, as evidenced by SAR studies showing a 5–20-fold potency loss when the 4-position is unsubstituted or replaced with smaller groups [3].

PDE4B context
Cross-study comparable
Derivatives IC50 8–200 nM vs unsubstituted 40–4000 nM
Reported 4-Cl contributes to PDE4B binding context; supports SAR review
Matched molecular pair analysis; PDE4B enzymatic assay
PDE4 Inhibition Respiratory Disease Inflammation CNS Disorders

Argon-Protected Storage for Acyl Chloride Stability

The carbonyl chloride functional group is susceptible to hydrolysis upon exposure to atmospheric moisture. Vendor specifications for CAS 175201-95-3 explicitly require storage under argon and shipping at normal (ambient) temperature to prevent degradation . The compound is supplied at ≥95% purity, confirmed by certificate of analysis (COA) . In comparison, the carboxylic acid analog (CAS 175201-94-2) is stable to ambient moisture but, as discussed in Evidence Item 3, sacrifices the direct reactivity advantage. The 1-ethyl analog (CAS 52833-03-1) shares similar stability requirements but introduces undesired lipophilicity drift [1]. The melting point of the target compound (106 °C) and density (1.57 g/cm³) provide additional quality control metrics for incoming material verification .

Stability & QC
Supporting evidence
≥95% purity, argon storage, mp 106 °C
Argon packaging supports acyl chloride integrity upon receipt
COA-verified; moisture-sensitive
Chemical Stability Procurement Specification Quality Assurance

Multi-Vendor Availability with Quality Assurance

CAS 175201-95-3 is available from at least five independent global suppliers including Sigma-Aldrich (Aladdin), Finetech Industry, CymitQuimica, Beyotime, and MolCore, with catalog quantities ranging from 1 g to bulk custom synthesis . This multiplicity of sources reduces supply chain risk compared to niche analogs such as 4-chloro-1-cyclopentyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride (CAS 1027503-41-8), which is listed by fewer than two vendors . The presence of the compound on the Sigma-Aldrich platform further indicates that it has passed the quality and documentation standards required for listing by a Tier-1 global chemical distributor . Price per gram at research scale is approximately $686 (Aladdin, 1 g, 95% purity) to ¥2,548 (Beyotime, 1 g), positioning it as a premium but accessible building block for lead optimization rather than hit discovery [1].

Supplier diversity
Supporting evidence
5+ global suppliers vs ≤2 for cyclopentyl analog
Multi-vendor sourcing may reduce supply chain risk
Supplier counts from chemical databases 2025
Supply Chain Resilience Vendor Qualification Bulk Procurement

4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride: Application Scenarios


PDE4 Inhibitor Lead Optimization with Parallel C4/C5 Diversification

Medicinal chemistry teams pursuing PDE4 inhibitors for respiratory (COPD, asthma) or CNS (cognitive enhancement) indications should select this building block as the core scaffold for library synthesis. The orthogonal reactivity of C5-COCl and C4-Cl enables a two-step, one-pot sequential derivatization: first, amide formation at C5 with diverse amines (yielding 85–95% conversion without coupling reagents), followed by Suzuki-Miyaura cross-coupling at C4 to introduce aryl or heteroaryl groups [1]. This strategy has been validated in patent US7915286, where the target compound was used to generate >200 analogs in a single library campaign [2]. The resulting 4,5-disubstituted products maintain a logD profile amenable to both oral bioavailability and CNS penetration, as demonstrated by compound 20a (PDE4B IC₅₀ = 8 nM; favorable rat PK) [3].

Kinase Inhibitor Scaffold Hopping to Pyrazolopyridine Cores

Teams engaged in kinase inhibitor programs (e.g., GSK-3, TRK, MKK4) who are seeking to replace metabolically labile pyridine scaffolds with more robust heteroaromatic cores should evaluate this compound. The pyrazolo[3,4-b]pyridine bicycle offers improved metabolic stability compared to simple pyridine analogs while retaining key hydrogen bond acceptor/donor motifs [1]. The 4-chloro substituent provides a synthetic handle for introducing substituents that occupy the kinase selectivity pocket, analogous to the well-precedented use of 4-chloropyrazolopyridines in CHK1/CHK2 and CDK2 inhibitor programs [2]. The balanced XLogP (2.4) of the building block ensures that final kinase inhibitors remain within drug-like chemical space even after extensive substitution.

Agrochemical Lead Generation with Acyl Chloride Building Blocks

Agrochemical discovery groups synthesizing pyrazolopyridine-based fungicides or herbicides should procure this compound as a versatile acylating agent. The C5-carbonyl chloride reacts efficiently with alcohols (forming esters) and amines (forming amides) under mild biphasic conditions (Schotten-Baumann), enabling rapid synthesis of candidate molecules [1]. The 4-chloro substituent can subsequently be displaced by alkoxides, thiolates, or amines to introduce agrochemically relevant functional groups (e.g., trifluoroethoxy, thioether) that modulate environmental persistence and target organism selectivity [2]. The multi-vendor availability and Sigma-Aldrich quality assurance ensure reliable supply for pilot-scale synthesis (10–100 g) prior to process chemistry scale-up.

Covalent Probe Synthesis Targeting Non-Catalytic Cysteines

Chemical biology laboratories developing covalent probes or PROTACs that incorporate a pyrazolopyridine recognition element should utilize this compound as the starting point. Recent structure-based design studies have identified 4-chloro-pyrazolopyridine (CPzP) scaffolds as privileged warheads for targeting non-catalytic cysteine residues, with the 4-chloro group serving both as a synthetic handle and as a modulator of electrophilicity at adjacent positions [1]. The carbonyl chloride enables direct conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders) without requiring protecting group strategies, streamlining PROTAC synthesis [2]. The argon-packaged supply ensures that the reactive acyl chloride remains intact during shipping and storage, critical for time-sensitive chemical biology campaigns.

Application
Selection Property
Validation Focus
PDE4 inhibitor research
Orthogonal C4/C5 reactivity
Reported library-synthesis protocol
Kinase inhibitor scaffold exploration
Pyrazolo[3,4-b]pyridine core
Reported kinase selectivity context
Agrochemical lead synthesis
Acyl chloride derivatization
Ester/amide formation efficiency
Covalent probe / PROTAC development
4-Cl as electrophilic modulator
Reported cysteine-targeting probe context
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